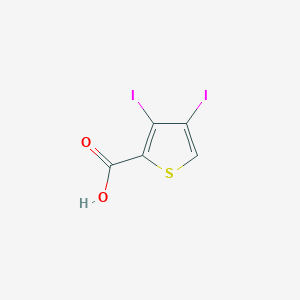

3,4-Diiodothiophene-2-carboxylic acid

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C5H2I2O2S |

|---|---|

Molecular Weight |

379.94g/mol |

IUPAC Name |

3,4-diiodothiophene-2-carboxylic acid |

InChI |

InChI=1S/C5H2I2O2S/c6-2-1-10-4(3(2)7)5(8)9/h1H,(H,8,9) |

InChI Key |

DFODTRYHCRLKBY-UHFFFAOYSA-N |

SMILES |

C1=C(C(=C(S1)C(=O)O)I)I |

Canonical SMILES |

C1=C(C(=C(S1)C(=O)O)I)I |

Origin of Product |

United States |

Advanced Methodologies for the Synthesis of 3,4 Diiodothiophene 2 Carboxylic Acid

Regioselective Iodination Strategies of Thiophene (B33073) Precursors

Achieving the specific 3,4-diiodo substitution pattern on a thiophene ring already bearing a group at the 2-position is a significant synthetic challenge. The electronic nature of the substituent at the 2-position and the choice of iodinating agent and reaction conditions are critical for directing the iodine atoms to the desired locations.

Directed Ortho-Metalation Approaches for Precision Halogenation

Directed ortho-metalation (DoM) is a powerful strategy for the functionalization of aromatic and heteroaromatic compounds with high regioselectivity. sigmaaldrich.comnih.gov This technique utilizes a directing metalation group (DMG) to guide a strong base, typically an organolithium reagent, to deprotonate the adjacent ortho-position, creating a nucleophilic organolithium intermediate that can then react with an electrophile. sigmaaldrich.commanac-inc.co.jp

For the synthesis of 3,4-diiodothiophene-2-carboxylic acid, the carboxylic acid group itself, or a derivative such as an amide, can act as a DMG. The synthesis can be envisioned through a stepwise approach. Starting with thiophene-2-carboxylic acid, the most acidic proton is on the carboxyl group. Treatment with at least two equivalents of a strong base like n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA) results in the formation of a dianion. The first equivalent deprotonates the carboxylic acid, and the second deprotonates the C5 position, which is the most acidic ring proton. wikipedia.org This would lead to functionalization at the 5-position.

To achieve iodination at the 3-position, a different strategy is required. One could start with 3-iodothiophene-2-carboxylic acid. google.com The carboxylic acid group can direct the metalation to the 3-position, but this position is already occupied by an iodine atom. A more plausible DoM strategy would involve protecting the carboxylic acid as a group less prone to interfere with the desired reaction, such as a tertiary amide (e.g., -CONEt2), which is a strong DMG. nih.govmanac-inc.co.jp

A potential synthetic route is outlined below:

Protection of the Carboxylic Acid: Thiophene-2-carboxylic acid is converted to a more robust directing group, such as N,N-diethylthiophene-2-carboxamide.

Directed ortho-Metalation and Iodination (C3): The amide acts as a powerful DMG, directing lithiation to the C3 position upon treatment with a strong base like s-butyllithium in a suitable solvent like tetrahydrofuran (B95107) (THF) at low temperatures. The resulting organolithium intermediate is then quenched with an iodine source, such as molecular iodine (I₂) or 1,2-diiodoethane, to introduce the first iodine atom at the 3-position.

Second Iodination (C4): The introduction of the second iodine atom at the C4 position is more challenging. A second DoM is unlikely to be directed to C4. Therefore, electrophilic iodination is a more probable subsequent step. The 3-iodo-N,N-diethylthiophene-2-carboxamide would be subjected to electrophilic iodination conditions, which would likely target the vacant C5 or C4 positions. Directing this iodination specifically to the C4 position would require careful selection of reagents and conditions.

Hydrolysis: Finally, the amide group is hydrolyzed back to the carboxylic acid under acidic or basic conditions to yield this compound.

| Step | Reaction | Reagents and Conditions | Intermediate/Product |

| 1 | Amide Formation | Thiophene-2-carboxylic acid, SOCl₂, Et₂NH | N,N-diethylthiophene-2-carboxamide |

| 2 | DoM and Iodination (C3) | 1. s-BuLi, TMEDA, THF, -78 °C; 2. I₂ | 3-Iodo-N,N-diethylthiophene-2-carboxamide |

| 3 | Electrophilic Iodination (C4) | NIS, Acetic Acid | 3,4-Diiodo-N,N-diethylthiophene-2-carboxamide |

| 4 | Hydrolysis | H₂SO₄ (aq), heat | This compound |

Photochemical and Electrophilic Halogenation Techniques for Thiophene Scaffolds

Electrophilic iodination is a common method for introducing iodine onto aromatic rings. For thiophenes, which are electron-rich heterocycles, this reaction generally proceeds readily. rsc.org The regioselectivity is governed by the directing effects of existing substituents. A carboxyl group at the 2-position is deactivating and meta-directing. However, in the case of thiophene, the heteroatom's influence is significant, and electrophilic substitution typically occurs at the C5 position, and to a lesser extent, the C3 position.

A plausible route to this compound using electrophilic iodination might start from a pre-iodinated precursor. For instance, starting with 3-iodothiophene, electrophilic substitution would likely occur at the C2 and C5 positions.

A more controlled approach involves the use of specific iodinating agents and catalysts. Reagents like N-iodosuccinimide (NIS) in the presence of an acid catalyst can be effective. rsc.org The use of molecular iodine with an oxidizing agent, such as nitric acid or hydrogen peroxide, is another common method. For instance, the iodination of thiophene derivatives has been achieved using a system of I₂/AcOH/Ac₂O/H₂SO₄ with CrO₃ as an oxidant. rsc.org

Table of Common Electrophilic Iodinating Systems for Thiophenes

| Reagent System | Conditions | Comments |

| N-Iodosuccinimide (NIS) / Acetic Acid | Room temperature or gentle heating | Mild conditions, good for activated and moderately deactivated thiophenes. rsc.org |

| I₂ / HIO₃ or HNO₃ | Aqueous or acidic media | Strong oxidizing conditions, can lead to over-iodination. |

| I₂ / HgO | Often in a non-polar solvent | Classic method, but involves toxic mercury salts. |

| KICl₂ | Dichloromethane or Methanol | The active iodinating agent is ICl, formed in situ. rsc.org |

Photochemical halogenation offers an alternative, often proceeding through radical mechanisms. While less common for direct aromatic iodination, it can be used in specific contexts, such as the photocyclization of precursors to form halogenated thiophenes. nih.gov For the direct synthesis of this compound, a stepwise electrophilic iodination approach starting from a suitable precursor is more practical. For example, starting with thiophene-2-carboxylic acid, a first iodination could be directed to the 5-position. Subsequent protection of the carboxylic acid and a second iodination could potentially be directed to the 3- and 4-positions, although achieving high regioselectivity would be a significant challenge.

Functional Group Interconversion Pathways for Carboxylic Acid Introduction

In many synthetic strategies, the carboxylic acid group is introduced at a later stage of the synthesis through the transformation of a more stable or synthetically convenient functional group. This approach can circumvent issues with the reactivity of the carboxylic acid proton during earlier steps.

Carbonylation Reactions of Organometallic Thiophene Intermediates

A powerful method for introducing a carboxylic acid group is through the carbonylation of an organometallic intermediate. This typically involves the reaction of an organolithium or Grignard reagent with carbon dioxide (CO₂), followed by acidic workup.

A feasible route to this compound using this method would start with the synthesis of 3,4-diiodothiophene (B3049076). This precursor can be prepared from 3,4-dibromothiophene (B32776) through a halogen exchange reaction or via cyclization routes. nih.gov

The synthetic sequence would be as follows:

Synthesis of 3,4-Diiodothiophene: This can be achieved from commercially available 3,4-dibromothiophene by treatment with n-BuLi followed by quenching with iodine, or through other multi-step procedures. sigmaaldrich.comresearchgate.net

Regioselective Lithiation: 3,4-diiodothiophene can be selectively lithiated at the C2 position. This is because the C2/C5 protons of thiophene are significantly more acidic than the C3/C4 protons. Treatment with a strong base like LDA at low temperature will selectively deprotonate the C2 position.

Carbonylation: The resulting 3,4-diiodo-2-lithiothiophene is then treated with solid carbon dioxide (dry ice), which acts as the electrophile.

Acidic Workup: The reaction mixture is then acidified with a strong acid (e.g., HCl) to protonate the carboxylate salt and yield the final product, this compound. libretexts.org

| Step | Starting Material | Reagents and Conditions | Product |

| 1 | 3,4-Dibromothiophene | 1. n-BuLi, THF, -78 °C; 2. I₂ | 3,4-Diiodothiophene |

| 2 | 3,4-Diiodothiophene | 1. LDA, THF, -78 °C; 2. CO₂ (s); 3. H₃O⁺ | This compound |

Hydrolysis of Nitrile and Ester Precursors

The hydrolysis of nitriles and esters are classic and reliable methods for the synthesis of carboxylic acids. libretexts.org These functional groups can be introduced onto the thiophene ring and then converted to the carboxylic acid in the final steps of the synthesis.

Hydrolysis of a Nitrile Precursor:

The synthesis would first target 3,4-diiodothiophene-2-carbonitrile. This could potentially be synthesized from a 2-bromo-3,4-diiodothiophene via a Rosenmund-von Braun reaction (using CuCN) or a palladium-catalyzed cyanation. Once the nitrile is obtained, it can be hydrolyzed.

Acid-catalyzed hydrolysis: The nitrile is heated under reflux with a strong aqueous acid, such as hydrochloric acid or sulfuric acid. This directly produces the carboxylic acid and the corresponding ammonium (B1175870) salt. youtube.compsu.edu

Base-catalyzed hydrolysis: The nitrile is heated with an aqueous solution of a strong base, like sodium hydroxide. This initially forms the carboxylate salt and ammonia. A subsequent acidification step is required to obtain the free carboxylic acid. youtube.compsu.edu

Hydrolysis of an Ester Precursor:

Similarly, the synthesis can proceed through a methyl or ethyl ester, such as methyl 3,4-diiodothiophene-2-carboxylate. This ester could be synthesized via the carbonylation of 3,4-diiodo-2-lithiothiophene with methyl chloroformate or by Fischer esterification of the carboxylic acid itself. The hydrolysis of the ester is typically carried out under basic conditions (saponification) using NaOH or KOH in an alcohol/water mixture, followed by acidification. sigmaaldrich.comfrontiersin.org

| Precursor | Hydrolysis Conditions | Product |

| 3,4-Diiodothiophene-2-carbonitrile | H₂SO₄ (aq), heat | This compound |

| Methyl 3,4-diiodothiophene-2-carboxylate | 1. NaOH (aq), EtOH, heat; 2. HCl (aq) | This compound |

Green Chemistry Principles and Sustainable Approaches in this compound Synthesis

The principles of green chemistry aim to reduce the environmental impact of chemical processes. In the context of synthesizing a complex molecule like this compound, these principles can be applied by selecting less hazardous reagents, reducing waste, and improving energy efficiency.

Atom Economy: Synthetic routes that maximize the incorporation of atoms from the starting materials into the final product are preferred. Cyclization and addition reactions often have better atom economy than substitution reactions that generate stoichiometric byproducts.

Use of Safer Solvents and Reagents: There is a growing trend to replace hazardous solvents like chlorinated hydrocarbons with greener alternatives such as ethanol, water, or ionic liquids. nih.govnih.gov For iodination, using molecular iodine with a catalytic amount of a milder oxidizing agent is preferable to using stoichiometric amounts of heavy metal oxidants like HgO. The use of "table salt" (NaCl) as a source of "electrophilic chlorine" in the synthesis of halogenated thiophenes points towards the potential for using sodium iodide in a similar, greener fashion. nih.gov

Catalysis: The use of catalytic reagents over stoichiometric ones is a cornerstone of green chemistry. This includes acid/base catalysis and transition-metal catalysis. For example, developing a catalytic version of the DoM reaction or using catalytic amounts of a phase-transfer catalyst in hydrolysis reactions can improve the sustainability of the process.

Energy Efficiency: Conducting reactions at ambient temperature and pressure, or using alternative energy sources like microwave irradiation or ultrasound, can reduce energy consumption compared to traditional heating methods.

One-Pot Reactions: Designing synthetic sequences where multiple steps are carried out in a single reaction vessel without isolating intermediates can save time, reduce solvent use, and minimize waste. nih.gov

Applying these principles to the synthesis of this compound could involve, for example, developing a one-pot lithiation/carbonylation sequence in a greener solvent or finding a highly regioselective, catalytic iodination method that avoids the need for protecting groups and multiple steps.

Mechanistic Investigations of Novel Synthetic Routes to Diiodothiophenes

The synthesis of specifically substituted diiodothiophenes, such as this compound, presents a significant challenge due to the high reactivity of the thiophene ring and the directing effects of existing substituents. Mechanistic investigations into novel synthetic routes are crucial for developing efficient and selective methodologies. These investigations often combine experimental studies with computational analysis to elucidate reaction pathways, transition states, and the influence of various reagents and conditions.

A primary route for the iodination of thiophene derivatives is through electrophilic substitution. Computational studies, particularly using density functional theory (DFT), have provided significant insights into the mechanism of electrophilic iodination of thiophene and its electron-poor derivatives. researchgate.net One common method employs potassium dichloroiodate (KICl₂), which readily dissociates in solution to form potassium chloride (KCl) and iodine monochloride (ICl), the latter being the active iodinating agent. researchgate.netbeilstein-journals.org

The generally accepted mechanism for this electrophilic iodination proceeds through two key stages:

Formation of a π-complex: The electrophile, ICl, initially interacts with the electron-rich thiophene ring to form a π-complex. beilstein-journals.org

Formation of a σ-complex (Wheland intermediate): This is followed by a nucleophilic attack from the thiophene ring on the iodine atom of the ICl, leading to the formation of a C-I bond and a positively charged intermediate known as a σ-complex or Wheland intermediate. This step is typically the rate-determining step of the reaction. researchgate.netbeilstein-journals.org

Deprotonation: A subsequent rapid, often barrierless, deprotonation by a base in the mixture, such as the chloride anion, restores the aromaticity of the thiophene ring, yielding the iodinated product. researchgate.net

The regioselectivity of this reaction is highly dependent on the nature and position of the substituents already present on the thiophene ring. For thiophene-2-carboxylic acid, the carboxylic acid group is an electron-withdrawing and deactivating group, which directs incoming electrophiles primarily to the 5-position and to a lesser extent, the 4-position. Direct iodination to achieve a 3,4-diiodo substitution pattern is therefore challenging and often results in a mixture of products or requires more complex, multi-step synthetic strategies.

An alternative and efficient method for the iodination of thiophene derivatives involves the use of N-iodosuccinimide (NIS) activated by an acid catalyst, such as 4-toluenesulfonic acid (TsOH), in a protic solvent like ethanol. researchgate.net This system provides a potent source of electrophilic iodine. This method has been shown to be effective for the iodination of a range of substituted thiophenes, including those with deactivating groups. researchgate.net

Another novel approach involves the use of zeolites as catalysts for the direct iodination of thiophene derivatives. researchgate.net Zeolites, with their microporous structures, can offer shape selectivity and enhance the reaction rate. For instance, the iodination of the methyl ester of 2-thiophenecarboxylic acid has been demonstrated using ICl in the presence of NaY zeolite, achieving a 50% conversion. researchgate.net While the full mechanistic details within the zeolite framework are complex, it is believed that the zeolite structure helps to activate the reactants and stabilize the intermediates.

Table 1: Comparison of Iodinating Systems for Thiophene Derivatives

| Iodinating System | Active Electrophile | Key Mechanistic Feature | Applicability |

| KICl₂ | ICl | Formation of π- and σ-complexes; rate-determining nucleophilic attack. researchgate.netbeilstein-journals.org | Effective for thiophene and electron-poor derivatives. researchgate.net |

| NIS / TsOH | I⁺ (activated) | Acid-catalyzed activation of NIS to generate a strong electrophile. researchgate.net | Simple, fast, and efficient for a variety of substituted thiophenes. researchgate.net |

| I₂ / Zeolite | I₂ or I⁺ (activated) | Shape-selective catalysis and reactant activation within zeolite pores. researchgate.net | Direct iodination of thiophene and its derivatives. researchgate.net |

Given the difficulty of direct and selective 3,4-diiodination of thiophene-2-carboxylic acid, alternative multi-step routes are often considered. One plausible, though not explicitly detailed in the searched literature for this specific molecule, involves starting with a pre-halogenated thiophene. For example, a synthetic route for 3,4,5-trichloro-2-thiophenecarboxylic acid starts from tetrachlorothiophene. beilstein-journals.org This undergoes a metal-halogen exchange via a lithiation reaction with n-butyllithium, followed by carbonation with carbon dioxide to introduce the carboxylic acid group at the 2-position. beilstein-journals.org A similar mechanistic pathway could theoretically be applied to a tetraiodothiophene precursor to yield 3,4,5-triiodothiophene-2-carboxylic acid, which might then be selectively deiodinated at the 5-position.

The mechanism for the lithiation and carboxylation route involves:

Metal-Halogen Exchange: An organolithium reagent, such as n-butyllithium, selectively abstracts a halogen atom (in this theoretical case, iodine) from the most accessible or reactive position (often the α-position, i.e., position 2 or 5) of the polyiodinated thiophene. This generates a highly reactive thienyllithium intermediate.

Nucleophilic Attack on CO₂: The thienyllithium species then acts as a potent nucleophile, attacking the electrophilic carbon atom of carbon dioxide (dry ice).

Acidic Work-up: An acidic work-up protonates the resulting lithium carboxylate salt to yield the desired thiophene carboxylic acid.

Further research, including detailed computational modeling and experimental validation, is necessary to fully elucidate the most efficient and selective mechanistic pathways for the synthesis of this compound.

Reactivity and Strategic Functionalization of 3,4 Diiodothiophene 2 Carboxylic Acid

Metal-Catalyzed Cross-Coupling Reactions at the Vicinal Diiodine Positions

The presence of two iodine atoms on the thiophene (B33073) ring at adjacent positions (C3 and C4) offers a platform for creating highly substituted and π-conjugated systems. The carbon-iodine bonds are relatively weak and susceptible to oxidative addition to transition metal catalysts, primarily palladium and nickel, initiating a catalytic cycle for bond formation. The regioselectivity of these coupling reactions can often be controlled by tuning reaction conditions, catalyst systems, and the stoichiometry of the reagents, allowing for either mono- or di-functionalization of the thiophene core.

The Suzuki-Miyaura coupling is a powerful and widely used method for forming C(sp²)–C(sp²) bonds by reacting an organoboron species (typically a boronic acid or ester) with an organic halide in the presence of a palladium catalyst and a base. sigmaaldrich.com For a substrate like 3,4-diiodothiophene-2-carboxylic acid, this reaction allows for the introduction of a wide array of aryl and heteroaryl substituents.

Scope and Limitations: The reaction generally tolerates a broad range of functional groups, and the inorganic boron byproducts are typically non-toxic and easily removed. researchgate.net However, challenges exist. The coupling of heteroaryl halides can be difficult due to the potential for the heteroatom to coordinate to and deactivate the palladium catalyst. nih.gov Furthermore, heteroarylboronic acids, particularly those of thiophene, can be prone to competitive protodeboronation (cleavage of the C-B bond by a proton source) under the reaction conditions, which reduces the yield of the desired coupled product. acs.org The presence of the free carboxylic acid on the this compound substrate may also pose a challenge, potentially requiring protection or the use of specific bases to avoid undesirable side reactions.

Catalyst Design: To overcome these limitations, significant progress has been made in catalyst development. Modern catalyst systems often employ sterically bulky and electron-rich phosphine (B1218219) ligands. Ligands such as XPhos and SPhos, when paired with palladium sources like Pd(OAc)₂ or [Pd₂(dba)₃], have proven highly effective for the cross-coupling of challenging heteroaryl substrates, including thiophenes. nih.gov These advanced catalysts can promote the reaction under milder conditions, often at lower catalyst loadings and with improved yields, expanding the scope of the Suzuki-Miyaura reaction for complex thiophene building blocks. nih.govnih.gov

The Stille coupling reaction, which pairs an organic halide with an organostannane (organotin) reagent catalyzed by palladium, is a cornerstone in the synthesis of conjugated polymers. wikipedia.org Its primary advantages include the stability of organostannane reagents to air and moisture and a high tolerance for a wide variety of functional groups, making it suitable for monomers bearing a carboxylic acid group. sci-hub.selibretexts.org

Strategies for synthesizing oligothiophene and polymer precursors using this compound often involve a step-wise or double-coupling approach. The diiodinated thiophene can be reacted with a mono-stannylated aromatic compound to add a single unit or with a di-stannylated comonomer to initiate polymerization. The Stille reaction is one of the most versatile methods for this purpose. sci-hub.se For instance, coupling with (tributylstannyl)thiophenes using a catalyst like Pd(PPh₃)₄ in an inert solvent such as toluene (B28343) can produce bithiophenes, terthiophenes, and longer oligomers. sci-hub.se This methodology has been successfully employed to create mixed thiophene/furan oligomers and donor-acceptor substituted oligothiophenes. sci-hub.senih.gov The inherent reactivity of the two C-I bonds in this compound allows for its direct integration into extended π-conjugated systems, which are of significant interest for applications in organic electronics. nih.gov

The Sonogashira coupling provides a direct route to C(sp²)–C(sp) bond formation through the reaction of a terminal alkyne with an aryl or vinyl halide. organic-chemistry.org This reaction is typically cocatalyzed by palladium and copper(I) salts in the presence of an amine base. youtube.com It is an indispensable tool for constructing rigid, linear, and π-conjugated molecular architectures.

When applied to this compound, the Sonogashira coupling enables the introduction of one or two alkynyl groups at the C3 and C4 positions. This functionalization can be used to synthesize a variety of important structures, from simple alkynylthiophenes to complex, extended systems. organic-chemistry.org For example, reacting the diiodide with a terminal alkyne like trimethylsilylacetylene (B32187) can lead to the formation of di-alkynylated thiophenes, which are versatile intermediates for more complex materials. researchgate.net The introduction of rigid alkyne linkers is a key strategy for creating planar and highly conjugated molecules, which are desirable for applications in electronic and photonic devices. nih.gov The reaction conditions can be tuned to be copper-free, which can be advantageous for certain substrates. organic-chemistry.org

The Negishi coupling involves the reaction of an organozinc reagent with an organic halide, catalyzed by nickel or palladium. wikipedia.orgorganic-chemistry.org It is a highly versatile C-C bond-forming reaction with a broad scope, notable for its ability to couple sp-, sp²-, and sp³-hybridized carbon centers. wikipedia.org Organozinc reagents exhibit excellent functional group tolerance, reacting selectively in the presence of esters, nitriles, and amides, which is a significant advantage when working with substrates like this compound. unl.eduorganic-chemistry.org

Organozinc reagents can be prepared by the direct insertion of activated zinc metal into organic halides, a process often facilitated by the addition of lithium chloride. organic-chemistry.org For this compound, this would allow for the regioselective introduction of a diverse range of alkyl, aryl, and benzyl (B1604629) groups at the C3 and C4 positions. Nickel-based catalysts, such as Ni(PPh₃)₄ or Ni(acac)₂, are often effective for these transformations. wikipedia.org

Beyond established methods, advanced strategies like direct heteroarylation polymerization (DHAP) represent the frontier of conjugated polymer synthesis. nih.gov DHAP involves the palladium-catalyzed C-H activation of one coupling partner to react with the C-X bond of another, offering a more atom-economical and sustainable route to polythiophenes by avoiding the pre-functionalization steps required for organometallic reagents. nih.govrsc.org

Transformations of the Carboxylic Acid Moiety for Molecular Diversification

The carboxylic acid at the C2 position of the thiophene ring provides a secondary site for chemical modification, allowing for molecular diversification independent of the cross-coupling reactions at the C3 and C4 positions. These transformations are crucial for fine-tuning the properties of the final molecule, such as solubility, electronic character, and biological activity.

Esterification: The conversion of the carboxylic acid to an ester is a fundamental transformation. This can be achieved through several methods, including Fischer esterification with an alcohol under acidic catalysis. A more common and efficient laboratory method involves first converting the carboxylic acid to a more reactive acyl chloride by treatment with a reagent like thionyl chloride (SOCl₂) or oxalyl chloride. nih.gov The resulting thiophene-2-carbonyl chloride can then be readily reacted with a wide range of alcohols to yield the corresponding esters. semanticscholar.orgresearchgate.net This modification can enhance solubility in organic solvents, which is beneficial for subsequent solution-phase processing or cross-coupling reactions. nih.gov Furthermore, the ester group can act as a protecting group for the carboxylic acid during reactions that are sensitive to acidic protons.

Amidation: Similar to esterification, amidation introduces new functional diversity. The carboxylic acid can be coupled with a primary or secondary amine to form a thiophene-2-carboxamide. sigmaaldrich.com This is often accomplished by activating the carboxylic acid, for example, by converting it to an acyl chloride, followed by reaction with the desired amine. nih.govyoutube.com The resulting amide linkage is a common feature in biologically active molecules and advanced materials. Introducing an amide can impart specific hydrogen-bonding capabilities and alter the electronic properties of the thiophene system. Thiophene carboxamides have been investigated for their potential as antiproliferative agents, demonstrating that modification at this position is a viable strategy for developing new therapeutic compounds. nih.gov

Decarboxylation Pathways and Derivatives for Altered Reactivity

The carboxylic acid group is a key handle for modifying the molecule's reactivity or for its complete removal to yield a simpler diiodothiophene core.

Decarboxylation: The removal of the carboxyl group, known as decarboxylation, can be a critical step to access 3,4-diiodothiophene (B3049076). This transformation is often challenging for aromatic carboxylic acids but can be achieved under specific conditions. One effective method for heteroaromatic carboxylic acids is silver-catalyzed protodecarboxylation. organic-chemistry.org This reaction typically involves heating the carboxylic acid in a high-boiling solvent like dimethyl sulfoxide (B87167) (DMSO) in the presence of silver carbonate (Ag₂CO₃) and a proton source like acetic acid. organic-chemistry.org While this specific reaction on this compound is not extensively documented, analogous silver-mediated decarboxylations on other thiophene carboxylic acids, such as 3,4-dialkoxythiophene-2,5-dicarboxylic acids, have been successfully demonstrated, often with the aid of microwave heating to reduce reaction times. researchgate.net

Derivatives for Altered Reactivity: The reactivity of the carboxylic acid itself and its influence on the thiophene ring can be modulated by converting it into various derivatives. sketchy.comlibretexts.org The conversion to an ester or an amide, for example, alters the electronic properties of the substituent at C2. These transformations typically proceed via an activated intermediate, such as an acid chloride. libretexts.org Reacting this compound with thionyl chloride (SOCl₂) would yield the highly reactive 3,4-diiodothiophene-2-carbonyl chloride. libretexts.org This acid chloride is a versatile intermediate that can readily react with nucleophiles like alcohols or amines to form the corresponding esters or amides. The reactivity of carboxylic acid derivatives follows a general trend, with acid chlorides being the most reactive and amides the least. libretexts.orgyoutube.com This modulation is crucial for controlling subsequent reactions on the thiophene ring.

| Reaction Type | Typical Reagents | Product Type | Significance |

|---|---|---|---|

| Protodecarboxylation | Ag₂CO₃, Acetic Acid, DMSO, Heat | 3,4-Diiodothiophene | Removes carboxyl group to simplify the core structure. organic-chemistry.org |

| Esterification (via Acid Chloride) | 1. SOCl₂ 2. Alcohol (R-OH), Pyridine | 3,4-Diiodothiophene-2-carboxylate Ester | Modifies electronic properties and steric hindrance. libretexts.org |

| Amide Formation (via Acid Chloride) | 1. SOCl₂ 2. Amine (R₂NH) | 3,4-Diiodothiophene-2-carboxamide | Introduces new functional groups and changes substituent effect. sketchy.com |

Nucleophilic Aromatic Substitution (SNAr) on Halogenated Thiophene Cores

Nucleophilic aromatic substitution (SNAr) is a reaction in which a nucleophile displaces a leaving group, such as a halide, on an aromatic ring. wikipedia.org For this reaction to occur, the aromatic ring must typically be "activated" by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. wikipedia.orglibretexts.org

In the case of this compound, the thiophene ring is substituted with two iodine atoms and an electron-withdrawing carboxylic acid group. The carboxylic acid group at C2 deactivates the ring towards electrophilic attack but activates it towards nucleophilic attack, particularly at the adjacent C3 position. The reaction proceeds through a two-step addition-elimination mechanism, involving the formation of a negatively charged intermediate known as a Meisenheimer complex. libretexts.org The stability of this intermediate is key to the reaction's success.

Computational studies on similar substituted nitrothiophenes have shown that the SNAr reaction follows a stepwise pathway where the nucleophile first adds to the carbon bearing the leaving group, followed by the elimination of the halide. nih.gov The presence of multiple halogens and an electron-withdrawing group can lead to selective substitution. While iodine is a good leaving group, the precise conditions required for selective mono- or di-substitution on this compound would depend on the nucleophile's strength and the reaction conditions. Directed SNAr reactions, where a substituent directs a nucleophile to a specific position, have also been developed, which could potentially offer a route for selective functionalization. rsc.org

Controlled Electrophilic Aromatic Substitution (EAS) for Complementary Functionalization

Electrophilic Aromatic Substitution (EAS) involves the replacement of a hydrogen atom on an aromatic ring with an electrophile. makingmolecules.com In this compound, the only available position for substitution is C5. The feasibility and outcome of an EAS reaction at this position are governed by the combined directing effects of the three existing substituents.

Iodine Atoms (C3 and C4): Halogens are deactivating groups due to their inductive electron-withdrawing effect, making the ring less reactive than unsubstituted thiophene. However, they are ortho, para-directors because their lone pairs can donate electron density through resonance, stabilizing the cationic intermediate (the sigma complex). makingmolecules.commasterorganicchemistry.com

Carboxylic Acid Group (C2): The carboxylic acid group is a strong deactivating group and a meta-director. It strongly withdraws electron density from the ring both inductively and by resonance.

For an electrophile to attack the C5 position, it must overcome the significant deactivation from all three substituents. The directing effects are in conflict: the iodine at C4 directs ortho to itself (to C5), while the iodine at C3 directs para (also to C5). Conversely, the carboxylic acid at C2 directs meta to itself (also to C5). Therefore, all three substituents direct an incoming electrophile to the same C5 position. Despite this consensus in direction, the ring is highly deactivated, meaning that forcing conditions and a potent electrophile (generated using a strong Lewis acid catalyst, for example) would be necessary to achieve substitution. masterorganicchemistry.commasterorganicchemistry.com Studies on related dithienothiophenes confirm that thiophene rings are highly reactive towards electrophiles, but the substituents on this compound would significantly temper this inherent reactivity. rsc.org

| Substituent | Position | Electronic Effect | Directing Effect | Influence on C5 |

|---|---|---|---|---|

| -COOH | C2 | Strongly Deactivating, Meta-Director | Directs to C4 (occupied) and C5 | |

| -I | C3 | Deactivating, Ortho/Para-Director | Directs to C2 (occupied) and C5 (para) | |

| -I | C4 | Deactivating, Ortho/Para-Director | Directs to C3 (occupied) and C5 (ortho) |

Application of 3,4 Diiodothiophene 2 Carboxylic Acid in Advanced Materials Science Research

Monomer Design and Polymerization for Organic Electronic Materials

The presence of two iodine atoms suggests that 3,4-Diiodothiophene-2-carboxylic acid could serve as a monomer in various polymerization reactions to create conjugated polymers for electronic applications.

Role in the Synthesis of Conjugated Polymers for Organic Photovoltaics (OPVs)

In the design of conjugated polymers for OPVs, the strategic placement of electron-donating and electron-accepting units along the polymer backbone is crucial for efficient charge separation and transport. Thiophene (B33073) units are commonly employed as electron-rich building blocks. rsc.orgmdpi.com Theoretically, this compound could be copolymerized with electron-deficient monomers through cross-coupling reactions. The resulting polymer would have a thiophene unit in its backbone, and the carboxylic acid group could be used to tune solubility or to interface with other layers in the solar cell device. However, there are no specific studies in the reviewed literature that demonstrate the synthesis or application of such polymers derived from this specific monomer for OPV applications. A related compound, 2,5-dichloro-3,4-diiodothiophene, has been investigated as a solid additive to optimize the morphology of the active layer in organic solar cells, suggesting that di-iodinated thiophenes can play a role in OPV device performance, albeit not as a primary monomer in the polymer backbone.

Integration into Polymer Backbones for Organic Light-Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs)

For OLEDs, the integration of specific monomers can influence the polymer's photoluminescent properties, such as emission color and quantum efficiency. In OFETs, the polymer's structure dictates its charge carrier mobility. numberanalytics.com The rigid thiophene ring in a polymer chain derived from this compound could contribute to a planar backbone, which is often beneficial for charge transport. The carboxylic acid group could be modified post-polymerization to introduce side chains that control the polymer's morphology and processability. mdpi.com Despite these theoretical possibilities, the scientific literature lacks concrete examples of polymers synthesized from this compound and their subsequent evaluation in OLED or OFET devices.

Building Block for Small Molecule Organic Semiconductors and Optoelectronic Devices

Small molecule organic semiconductors offer advantages over polymers in terms of purity and well-defined molecular weight. nih.govrsc.orgmdpi.com

Design Principles for Charge Transport Materials based on Functionalized Thiophenes

The design of small molecule charge transport materials often involves creating a π-conjugated core with solubilizing side chains. This compound could, in principle, be used to synthesize such molecules. The iodine atoms could be replaced with various aromatic or heteroaromatic groups via cross-coupling to extend the π-conjugation. The carboxylic acid could be esterified with long alkyl chains to ensure good solubility and processability. While these are established strategies in the design of thiophene-based small molecules, no specific examples originating from this compound are reported.

Self-Assembly and Supramolecular Architectures Utilizing Thiophene Scaffolds

The ability of organic molecules to self-assemble into ordered structures is critical for achieving high performance in electronic devices. The carboxylic acid group of this compound or its derivatives could participate in hydrogen bonding, a key interaction for directing supramolecular assembly. However, without experimental data on molecules derived from this specific precursor, any discussion on their self-assembly and resulting architectures would be purely speculative.

Precursors for Advanced Sensing Platforms and Molecular Probes in Materials Chemistry

The functional groups on this compound could be exploited for the development of sensors. The carboxylic acid could act as a recognition site for certain analytes or be used to anchor the molecule to a sensor surface. The electronic properties of the thiophene ring could be modulated upon analyte binding, leading to a detectable signal. While the development of thiophene-based sensors is an active area of research, there is no specific mention of this compound being used as a precursor in the reviewed literature.

Influence of Halogenation Pattern on Material Properties and Performance

The strategic halogenation of thiophene-based monomers is a cornerstone of modern materials science, enabling the fine-tuning of the electronic and structural properties of resulting polymers for a variety of applications, including organic electronics. The specific halogen atom (fluorine, chlorine, bromine, or iodine) and its position on the thiophene ring profoundly influence key material characteristics such as frontier molecular orbital (HOMO-LUMO) energy levels, intermolecular packing, and charge transport properties. While direct comparative studies on polymers derived specifically from this compound alongside its chloro and bromo analogues are not extensively documented, a wealth of research on similar halogenated thiophene systems provides critical insights into the expected trends and effects.

The introduction of halogens at the 3- and 4-positions of the thiophene ring has a significant impact on the polymer's electronic properties. Generally, the strong electron-withdrawing nature of halogen atoms leads to a lowering of both the HOMO and LUMO energy levels of the polymer backbone. This effect is modulated by the electronegativity and size of the halogen atom. For instance, theoretical studies on halogen-substituted organic semiconductors have shown that fluorine, being the most electronegative, can lead to a more significant reduction in the LUMO energy level compared to chlorine and bromine. arxiv.orgarxiv.org This trend is crucial for designing n-type (electron-transporting) and p-type (hole-transporting) organic semiconductors. A lower LUMO level generally facilitates electron injection and transport, which is desirable for n-type materials. Conversely, a lower HOMO level can improve the oxidative stability of p-type materials.

In the context of polymerization, the choice of halogen has been shown to have a dramatic effect on reaction kinetics and the characteristics of the resulting polymer. Studies on catalyst transfer polycondensation, a common method for synthesizing conjugated polymers, have revealed that the polymerization of iodinated thiophene monomers proceeds with different kinetics compared to their brominated or chlorinated counterparts. arxiv.org Specifically, the activation energy for the key transmetalation step in the catalytic cycle has been found to increase in the order of Cl < Br < I. arxiv.org This suggests that while iodinated monomers like this compound can be polymerized in a controlled manner, the reaction may be slower than with the corresponding bromo- or chloro-derivatives. arxiv.org

Beyond the electronic effects, the halogenation pattern plays a critical role in dictating the solid-state morphology of the polymer, which is intimately linked to its charge transport performance. The size of the halogen atom and its propensity to form non-covalent interactions, such as halogen bonding, are key determinants of intermolecular packing. Iodine, with its large and polarizable electron cloud, is a particularly effective halogen bond donor, leading to strong directional intermolecular interactions. These interactions can promote a more ordered and co-planar arrangement of polymer chains, which is beneficial for efficient charge hopping between adjacent chains.

The presence of the carboxylic acid group at the 2-position of the thiophene ring adds another layer of complexity and functionality. The carboxylic acid group is itself electron-withdrawing and can further lower the HOMO and LUMO energy levels of the polymer. d-nb.info It can also participate in hydrogen bonding, which can influence the solubility, processability, and intermolecular packing of the polymer. researchgate.net In some cases, the carboxylic acid functionality has been shown to improve the compatibility between the conjugated polymer and other components in a device, such as electron acceptors in organic solar cells. researchgate.net

Interactive Data Table: Influence of Halogenation on Thiophene-Based Material Properties (Based on Analogous Systems and Theoretical Studies)

| Property | Influence of Increasing Halogen Size (Cl → Br → I) | Rationale |

| HOMO/LUMO Energy Levels | General decrease for all halogens. The specific trend for I vs. Br/Cl can vary depending on the system and interplay of inductive and resonance effects. | Halogens are electron-withdrawing, which stabilizes both the highest occupied and lowest unoccupied molecular orbitals. |

| Polymerization Kinetics (Catalyst Transfer Polycondensation) | Slower polymerization rates. | The activation energy of the transmetalation step in the catalytic cycle generally increases from chloro to bromo to iodo derivatives. arxiv.org |

| Intermolecular Packing | Increased likelihood of ordered packing due to stronger halogen bonding. | Iodine is a highly effective halogen bond donor, promoting strong and directional intermolecular interactions that can lead to more defined solid-state structures. |

| Charge Carrier Mobility | Potentially enhanced, but dependent on the balance between electronic effects and packing. | While stronger packing from iodination can be beneficial, the electronic effects of different halogens on intermolecular coupling and reorganization energy also play a crucial role. arxiv.orgresearchgate.net |

| Reorganization Energy | Can vary; some studies on n-type systems suggest a decrease from F to Br/Cl. Data for iodine is less common but expected to be influenced by its larger size and polarizability. | The energy required for geometric relaxation upon charging is influenced by the nature of the substituent. arxiv.org |

Advanced Spectroscopic and Spectroelectrochemical Characterization for Mechanistic and Structural Understanding

Nuclear Magnetic Resonance (NMR) Spectroscopy: Beyond Identification, Towards Reaction Monitoring and Stereochemical Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of 3,4-diiodothiophene-2-carboxylic acid. While direct literature reports detailing a full spectral assignment are scarce, the expected ¹H and ¹³C NMR chemical shifts can be predicted based on established principles and data from analogous thiophene (B33073) derivatives.

The ¹H NMR spectrum is anticipated to be relatively simple, featuring two key signals: a downfield singlet for the proton at the 5-position of the thiophene ring and a broad singlet for the acidic proton of the carboxyl group. The thiophene proton's chemical shift is influenced by the electron-withdrawing effects of the two iodine atoms and the carboxylic acid group. The carboxylic acid proton signal is typically found in the 10-13 ppm region and its broadness is a result of hydrogen bonding and chemical exchange. bldpharm.com Adding a deuterated solvent like D₂O would cause this signal to disappear, confirming its assignment.

The ¹³C NMR spectrum provides more detailed structural information. The carbon atoms of the thiophene ring are expected to resonate at distinct chemical shifts due to the heavy atom effect of the directly bonded iodine atoms, which typically induces a significant upfield shift. The carbonyl carbon of the carboxylic acid is expected to appear significantly downfield, generally in the 160-180 ppm range. bldpharm.comnih.gov

Beyond simple identification, NMR spectroscopy serves as a powerful tool for real-time reaction monitoring. For instance, during the esterification or amidation of this compound, the disappearance of the carboxylic acid proton signal and the appearance of new signals corresponding to the ester or amide groups can be tracked over time to determine reaction kinetics and completion. Similarly, in polymerization reactions where this molecule is used as a monomer, changes in the thiophene proton signal can indicate the extent of polymerization.

While this compound itself is achiral, it can be used as a precursor in stereoselective syntheses. NMR spectroscopy, particularly using chiral solvating agents or derivatization, is crucial for the stereochemical elucidation of the resulting products. By forming diastereomeric complexes or derivatives, the enantiomeric or diastereomeric excess of a reaction can be determined by integrating the now distinct NMR signals for each stereoisomer.

Table 6.1.1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: These are estimated values based on general principles. Actual experimental values may vary.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Notes |

|---|---|---|---|

| H5 | ~7.5 - 8.0 | - | Influenced by iodine and carboxyl group. |

| COOH | ~10 - 13 | - | Broad singlet, exchangeable with D₂O. bldpharm.com |

| C2 | - | ~135 - 145 | Attached to the carboxylic acid group. |

| C3 | - | ~80 - 90 | Directly bonded to iodine (heavy atom effect). |

| C4 | - | ~85 - 95 | Directly bonded to iodine (heavy atom effect). |

| C5 | - | ~130 - 140 | Carbon bearing the H5 proton. |

Vibrational Spectroscopy (IR and Raman) for Analysis of Bonding and Conformational Changes

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, offers a detailed picture of the bonding environment within this compound.

The IR spectrum is dominated by features characteristic of the carboxylic acid group. A very broad O-H stretching band is expected between 2500 and 3300 cm⁻¹, which is a hallmark of the hydrogen-bonded dimer structure common to carboxylic acids in the solid state. Superimposed on this broad absorption would be the sharper C-H stretching vibrations. A strong, sharp absorption corresponding to the C=O (carbonyl) stretch is anticipated in the region of 1680-1710 cm⁻¹. The position within this range can be influenced by conjugation with the thiophene ring. Other significant peaks include the C-O stretch and the O-H bend, expected around 1320-1210 cm⁻¹ and 950-910 cm⁻¹ respectively. The C-I stretching vibrations typically occur at lower frequencies, in the far-infrared region (below 600 cm⁻¹), and may be difficult to distinguish from other fingerprint region absorptions.

Raman spectroscopy provides complementary information. While the O-H and C=O stretches are also visible, Raman is particularly sensitive to the vibrations of the thiophene ring and the C-I bonds. The symmetric stretching of the thiophene ring typically gives rise to a strong Raman band. Analysis of these modes can provide insights into conformational changes and the degree of conjugation within the molecule.

Table 6.2.1: Expected Characteristic Vibrational Frequencies for this compound Note: Based on typical ranges for the respective functional groups.

| Vibrational Mode | Technique | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| O-H Stretch (H-bonded) | IR | 2500 - 3300 | Very Broad, Strong |

| C=O Stretch | IR, Raman | 1680 - 1710 | Strong (IR), Medium (Raman) |

| C=C Ring Stretch | IR, Raman | 1400 - 1550 | Medium-Strong |

| O-H Bend | IR | 1395 - 1440 | Medium |

| C-O Stretch | IR | 1210 - 1320 | Strong |

| O-H Wag (Out-of-plane bend) | IR | 910 - 950 | Broad, Medium |

Ultraviolet-Visible (UV-Vis) and Fluorescence Spectroscopy for Electronic Transition Studies in Solution and Solid State

Ultraviolet-visible (UV-Vis) and fluorescence spectroscopy are employed to investigate the electronic transitions within this compound. The UV-Vis absorption spectrum is dictated by the conjugated π-system of the thiophene ring.

In solution, thiophene and its simple derivatives typically exhibit strong absorptions corresponding to π→π* transitions. For this compound, the presence of the iodine and carboxyl substituents is expected to cause a bathochromic (red) shift in the maximum absorption wavelength (λ_max) compared to unsubstituted thiophene, moving it into the accessible UV region. Carboxylic acid derivatives generally show a weak n→π* transition associated with the carbonyl group, which may be obscured by the stronger π→π* absorptions. nih.gov

The choice of solvent can influence the λ_max due to solvatochromic effects, which can provide information about the change in dipole moment between the ground and excited states. In the solid state, intermolecular interactions can lead to further shifts and broadening of the absorption bands compared to the solution spectrum.

Fluorescence spectroscopy provides information on the de-excitation pathways of the molecule. While many simple thiophenes are not strongly fluorescent, the specific substitution pattern and environment can influence the quantum yield. Studying the fluorescence in both solution and the solid state can reveal insights into aggregation-induced emission or quenching phenomena, which are critical for applications in organic light-emitting diodes (OLEDs) or sensors.

Mass Spectrometry (HRMS, MS/MS) for Elucidating Complex Reaction Mixtures and Intermediates

Mass spectrometry (MS) is an indispensable tool for confirming the molecular weight and elemental composition of this compound and for analyzing complex mixtures containing it.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, allowing for the unambiguous determination of the molecular formula (C₅H₂I₂O₂S). This is crucial for distinguishing it from other compounds with the same nominal mass.

The fragmentation pattern in tandem mass spectrometry (MS/MS) offers valuable structural information. For carboxylic acids, characteristic fragmentation pathways include the loss of the hydroxyl group (-OH, 17 Da) and the entire carboxyl group (-COOH, 45 Da). Another common fragmentation for aromatic carboxylic acids is the loss of carbon monoxide (CO, 28 Da) following the initial loss of the hydroxyl radical. The presence of two iodine atoms would lead to a distinctive isotopic pattern for the molecular ion and any iodine-containing fragments, although iodine is monoisotopic (¹²⁷I). The primary fragmentation would likely involve cleavage of the C-C bond between the thiophene ring and the carboxylic acid, or cleavage of the C-I bonds. Elucidating these pathways helps in the structural confirmation of the parent molecule and the identification of related impurities or reaction intermediates in a mixture.

Table 6.4.1: Predicted Key Fragmentation Ions in the Mass Spectrum of this compound Note: Based on general fragmentation patterns for carboxylic acids.

| m/z (Mass-to-Charge Ratio) | Proposed Fragment | Notes |

|---|---|---|

| 383.8 | [M]⁺ | Molecular Ion |

| 366.8 | [M - OH]⁺ | Loss of hydroxyl radical. |

| 338.8 | [M - COOH]⁺ | Loss of carboxyl radical. |

| 256.9 | [M - I]⁺ | Loss of an iodine radical. |

X-ray Diffraction (XRD) and Neutron Scattering for Crystal Structure Analysis and Supramolecular Assembly Insights

Crucially, XRD would elucidate the supramolecular assembly, which is the arrangement of molecules in the crystal lattice. For carboxylic acids, a common and highly stable supramolecular synthon is the formation of centrosymmetric hydrogen-bonded dimers. In this arrangement, the carboxylic acid groups of two separate molecules interact via a pair of O-H···O hydrogen bonds, creating a characteristic R²₂(8) ring motif. Additionally, other intermolecular interactions, such as halogen bonding (I···S or I···O contacts) or π-π stacking between thiophene rings, could play a significant role in directing the crystal packing.

Neutron scattering provides complementary information to XRD, particularly regarding the location of light atoms like hydrogen. Since neutrons scatter from atomic nuclei, they are highly sensitive to hydrogen atoms, allowing for the precise determination of O-H bond lengths and the geometry of hydrogen bonds. While neutron scattering studies have been performed on liquid thiophene to understand its local structure, such studies on solid this compound could offer unparalleled detail about the hydrogen bonding network that governs its supramolecular architecture.

Emerging Research Directions and Future Outlook for 3,4 Diiodothiophene 2 Carboxylic Acid Research

Development of Novel Catalytic Systems for Thiophene (B33073) Functionalization

The selective functionalization of the thiophene ring is crucial for synthesizing complex molecules for materials science and pharmaceuticals. Emerging research is focused on creating more efficient, selective, and robust catalytic systems to overcome the limitations of traditional methods. nih.gov

A primary area of development is the palladium-catalyzed cross-coupling reaction. Recently, a palladium/norbornene (Pd/NBE) cooperative catalysis system has been reported for the direct vicinal difunctionalization of thiophenes. nih.gov This method allows for the site-selective and regioselective installation of two different functional groups at the C4 and C5 positions, a transformation that is challenging to achieve through conventional means. nih.gov Another advancement involves the use of heterogeneous palladium on carbon (Pd/C) catalysts, which can achieve highly selective C-H arylation of benzo[b]thiophenes at the typically less reactive C3-position without the need for complex ligands. acs.org

Beyond palladium, other metals are being employed in novel catalytic cycles. Ruthenium-N-heterocyclic carbene (Ru-NHC) systems have been developed for the asymmetric hydrogenation of thiophenes. rsc.org Metal-mediated approaches using copper, indium, and rhodium are also expanding the toolkit for creating intricate thiophene derivatives with high regioselectivity. nih.gov

A significant trend is the development of metal-free catalytic systems to improve the sustainability of thiophene synthesis. nih.gov These methods advance the principles of green chemistry by minimizing metal toxicity. nih.gov Strategies include using elemental sulfur or potassium sulfide (B99878) as the sulfur source, enabling the construction of the thiophene ring from various starting materials under transition-metal-free conditions. nih.govorganic-chemistry.org

Emerging Catalytic Systems for Thiophene Functionalization

| Catalytic System | Reaction Type | Key Features | Reference |

|---|---|---|---|

| Palladium/Norbornene (Pd/NBE) | Vicinal Difunctionalization | Site-selective functionalization at C4 and C5 positions. | nih.gov |

| Heterogeneous Pd/C with CuCl | C-H Arylation | Completely selective for the C3-position of benzo[b]thiophenes; ligand-free. | acs.org |

| Ru-NHC System | Asymmetric Hydrogenation | Enables synthesis of chiral dearomatized thiophene structures. | rsc.org |

| Organocatalysis | Dearomatization | Metal-free approach for intermolecular nucleophilic attack. | rsc.org |

| Elemental Sulfur (S8) with Base | Thiophene Synthesis | Transition-metal-free synthesis from 1,3-diynes. | organic-chemistry.org |

Bio-inspired and Sustainable Approaches in Thiophene Chemistry for Materials Applications

In response to the growing need for environmental stewardship, research is increasingly focused on sustainable and bio-inspired methods for chemical synthesis. Thiophene chemistry is part of this "green" transformation, with new pathways being developed that utilize renewable feedstocks and environmentally benign reaction conditions. mdpi.comnih.gov

A landmark development is the synthesis of bio-based thiophenes from lignocellulosic biomass, the planet's most abundant renewable carbon source. royalsocietypublishing.org Specifically, researchers have demonstrated that levulinic acid, a platform chemical derived from cellulose, can be converted into 5-methylthiophene-2-thiol (B1266635) (5-MTT). nih.govroyalsocietypublishing.org This bio-based platform molecule can then be used to create a variety of S-heteroaromatic compounds, proving that complex organosulfur molecules can be prepared independently of fossil fuels. royalsocietypublishing.org This approach provides a sustainable alternative to traditional methods that often rely on hazardous lithiation-thiolation processes. royalsocietypublishing.org

Another key aspect of sustainability is the reduction of waste and the use of greener solvents. Research has shown that direct C-H arylation of thiophene derivatives can be effectively carried out in industrial wastewater. rsc.org This approach not only recycles a waste stream but also offers a more sustainable alternative to deep eutectic solvents (DESs), which, while greener than many traditional organic solvents, still have an environmental footprint. rsc.org The adoption of such processes is often evaluated using green chemistry metrics like the E-factor and reaction mass efficiency (RME) to quantify the reduction in environmental impact. rsc.org

Comparison of Conventional vs. Sustainable Thiophene Synthesis

| Aspect | Conventional Approach | Sustainable/Bio-inspired Approach | Reference |

|---|---|---|---|

| Starting Materials | Fossil carbon-sourced precursors. | Lignocellulosic biomass (e.g., cellulose-derived levulinic acid). | nih.govroyalsocietypublishing.org |

| Catalysis | Often relies on heavy metal catalysts. | Emphasis on metal-free systems or highly efficient, recyclable catalysts. | nih.gov |

| Solvents | Traditional volatile organic solvents. | Deep eutectic solvents (DESs), water, or industrial wastewater. | rsc.org |

| Key Objective | Yield and selectivity. | Yield, selectivity, reduced environmental impact, and use of renewable resources. | mdpi.comrsc.org |

Integration into Hybrid Organic-Inorganic Materials and Nanostructures

The unique electronic properties of thiophene-based molecules make them ideal candidates for integration into advanced functional materials. A particularly promising area of research is the development of organic-inorganic hybrid materials, which aim to combine the high carrier mobility of inorganic semiconductors with the processability and tunable nature of organic compounds. nih.gov

Thiophene derivatives are being explored as key components in next-generation perovskite solar cells (PSCs). chemeurope.com For instance, self-assembled monolayers (SAMs) featuring thiophene head groups have been designed to function as hole-transporting layers at the buried interface of tin-based perovskite solar cells. These thiophene-based SAMs help facilitate the formation of high-quality perovskite films and minimize charge recombination losses, leading to more efficient and stable lead-free solar cells. chemeurope.com

The ability to modify the thiophene scaffold allows for fine-tuning of its electronic properties, influencing the planarity and electron density of the final products. mdpi.com This makes thiophene derivatives, including oligothiophenes, highly versatile building blocks for a range of nanostructured materials beyond solar cells, such as:

Organic Light-Emitting Diodes (OLEDs) nih.gov

Organic Field-Effect Transistors (OFETs) nih.gov

Covalent Organic Frameworks (COFs) for applications like photocatalysis. mdpi.com

Biosensors mdpi.com

Applications of Thiophene Derivatives in Hybrid and Nanostructured Materials

| Material System | Role of Thiophene Derivative | Application | Reference |

|---|---|---|---|

| Tin-Perovskite Solar Cells | Forms a self-assembled monolayer (SAM) with thiophene head groups. | Hole transport layer; minimizes interface recombination losses. | chemeurope.com |

| Organic-Inorganic Perovskites | Organic component in layered hybrid structures. | Semiconducting channel in Thin-Film Transistors (TFTs). | nih.gov |

| Covalent Organic Frameworks (COFs) | Structural building block (linker). | Photocatalysis, light-driven polymerization. | mdpi.com |

| Oligothiophenes | Active layer material. | OLEDs, OFETs, Organic Photovoltaics. | nih.govmdpi.com |

In Situ and Operando Spectroscopic Techniques for Real-Time Reaction Monitoring and Device Characterization

To move beyond trial-and-error and enable rational design of catalysts and devices, a deep mechanistic understanding of chemical processes is required. In situ and operando spectroscopy are powerful methodologies that allow researchers to study materials under actual or simulated working conditions. In situ refers to analysis under relevant conditions (e.g., temperature, pressure), while operando spectroscopy is a specific class of in situ analysis where catalytic activity is measured simultaneously with spectroscopic characterization. wikipedia.orgkit.edu

These techniques provide a "motion picture" of chemical reactions, revealing transient intermediates, identifying active sites, and clarifying structure-activity relationships that are invisible to conventional pre- and post-reaction analysis. wikipedia.orgyoutube.com For thiophene chemistry and materials science, these tools are invaluable.

Key techniques and their applications include:

Infrared (IR) Spectroscopy (ATR-FTIR, DRIFTS): This vibrational technique is used to monitor changes in chemical bonding. It can identify adsorbed species on a catalyst surface, track the concentration of reactants and products in solution in real-time, and probe the intermediates formed during reactions. youtube.comresearchgate.netfrontiersin.org

Raman Spectroscopy: As a complementary vibrational technique, Raman is highly sensitive to the covalent bonds typical of organic molecules and catalyst frameworks. It is particularly useful for studying reactions in aqueous media and has been used to monitor thiophene-related reactions on catalyst surfaces. youtube.comresearchgate.net Surface-Enhanced Raman Spectroscopy (SERS) can be used to dramatically increase sensitivity. frontiersin.org

X-ray Absorption Spectroscopy (XAS) and X-ray Diffraction (XRD): Often performed at synchrotrons, these techniques probe the electronic state and atomic structure of catalysts. XAS can follow the oxidation state of a metal active site during a catalytic cycle, while XRD can track changes in the crystalline structure of a material under reaction conditions. kit.eduyoutube.com

By combining these techniques (multimodal characterization), researchers can build a comprehensive picture of how a thiophene-based system functions, from the catalytic synthesis of the molecule to its performance within an electronic device. kit.edu

In Situ/Operando Techniques for Thiophene Research

| Technique | Type of Information Provided | Example Application in Catalysis/Materials Science | Reference |

|---|---|---|---|

| FTIR/DRIFTS | Vibrational modes of surface species and intermediates. | Monitoring adsorbed CO on a catalyst surface during a reaction. | kit.eduyoutube.com |

| Raman Spectroscopy | Vibrational modes; sensitive to covalent bonds and crystal lattices. | Tracking the conversion of a thiophene derivative on a silver catalyst. | youtube.com |

| UV-Vis Spectroscopy | Electronic transitions; information on dissolved species and catalyst state. | Following the formation of colored intermediates in a liquid-phase reaction. | researchgate.netfrontiersin.org |

| X-ray Absorption Spectroscopy (XAS) | Oxidation state and local coordination environment of metal atoms. | Determining the state of a palladium catalyst during a cross-coupling reaction. | kit.eduyoutube.com |

| X-ray Diffraction (XRD) | Crystalline phase and structure of bulk materials. | Observing phase changes in a hybrid perovskite material upon heating. | kit.edu |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.